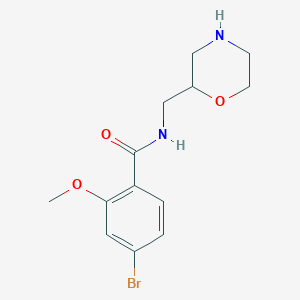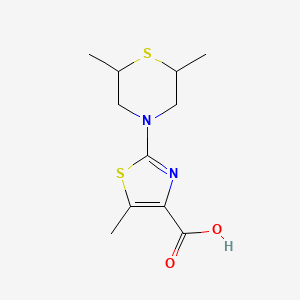![molecular formula C14H18ClNO3 B6646677 2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)
2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in 1986 and has since become a popular choice among healthcare providers due to its effectiveness and low incidence of adverse effects.
作用機序
Etodolac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are chemicals that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX, Etodolac reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), in the synovial fluid of patients with rheumatoid arthritis. It has also been found to reduce the levels of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of cartilage in joints. Etodolac has been shown to have a low incidence of adverse effects, with gastrointestinal side effects being the most common.
実験室実験の利点と制限
Etodolac has several advantages for use in lab experiments. It has a high degree of selectivity for COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation. This makes it a useful tool for studying the role of COX-2 in the inflammatory response. However, Etodolac has some limitations for use in lab experiments, including its relatively short half-life and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for research on Etodolac. One area of interest is the potential use of Etodolac in the treatment of cancer. Further research is needed to investigate the mechanisms underlying its anti-cancer properties and to determine its efficacy in clinical trials. Another area of interest is the development of new formulations of Etodolac that can improve its bioavailability and reduce its incidence of adverse effects. Finally, research is needed to investigate the role of Etodolac in the inflammatory response and its potential use in the treatment of other inflammatory conditions.
合成法
Etodolac can be synthesized by the reaction of 4-chlorobenzoyl chloride with methyl 2-ethylbutyrate, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained after purification through recrystallization. The synthesis of Etodolac is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
Etodolac has been extensively studied for its therapeutic potential in various medical conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been investigated for its potential use in cancer therapy, as it has been found to possess anti-cancer properties. Etodolac has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this field.
特性
IUPAC Name |
2-[[(4-chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-14(4-2,13(18)19)9-16-12(17)10-5-7-11(15)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYKUNSAZQQLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)






![3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
![2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646687.png)
![2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646696.png)
![2-Ethyl-2-[(oxolane-3-carbonylamino)methyl]butanoic acid](/img/structure/B6646704.png)
